molecular formula C24H16N2O7S B14340308 1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) CAS No. 105113-03-9

1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)

Cat. No.: B14340308
CAS No.: 105113-03-9
M. Wt: 476.5 g/mol
InChI Key: IQCZRFGFUQYNAY-UHFFFAOYSA-N
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Description

1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) is a chemical compound characterized by its complex structure, which includes sulfinyl, phenylene, and nitrobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with sulfur dichloride to form 4-nitrophenyl sulfinyl chloride. This intermediate is then reacted with 4-hydroxybenzene to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene).

    Reduction: 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-aminobenzene).

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific pathways.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) involves its interaction with molecular targets through its functional groups. The sulfinyl group can form reversible covalent bonds with nucleophiles, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene): Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-aminobenzene): Similar structure but with amino groups instead of nitro groups.

    1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(4-nitrobenzene): Similar structure but with nitro groups in different positions.

Uniqueness

1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) is unique due to the presence of both sulfinyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

105113-03-9

Molecular Formula

C24H16N2O7S

Molecular Weight

476.5 g/mol

IUPAC Name

1-nitro-3-[4-[4-(3-nitrophenoxy)phenyl]sulfinylphenoxy]benzene

InChI

InChI=1S/C24H16N2O7S/c27-25(28)17-3-1-5-21(15-17)32-19-7-11-23(12-8-19)34(31)24-13-9-20(10-14-24)33-22-6-2-4-18(16-22)26(29)30/h1-16H

InChI Key

IQCZRFGFUQYNAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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